IP6K2-IN-2

Description

Properties

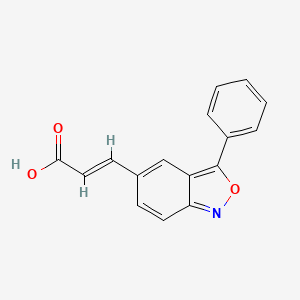

Molecular Formula |

C16H11NO3 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(E)-3-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-enoic acid |

InChI |

InChI=1S/C16H11NO3/c18-15(19)9-7-11-6-8-14-13(10-11)16(20-17-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b9-7+ |

InChI Key |

FCMHXGNYHDXIPU-VQHVLOKHSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)/C=C/C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C=CC(=O)O |

solubility |

3.7 [ug/mL] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of IP6K2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of IP6K2-IN-2, a small molecule inhibitor of Inositol Hexakisphosphate Kinase 2 (IP6K2). The document details the molecular interactions, cellular effects, and the broader signaling context of IP6K2 inhibition, with a focus on quantitative data and experimental methodologies.

Introduction to Inositol Hexakisphosphate Kinase 2 (IP6K2)

Inositol hexakisphosphate kinase 2 (IP6K2) is a member of the inositol phosphokinase (IPK) family.[1] It plays a crucial role in cellular signaling by catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7 or 5-PP-IP5).[2][3] IP7 is a high-energy signaling molecule involved in a multitude of cellular processes, including apoptosis, energy metabolism, stress response, and the Hedgehog signaling pathway.[2][4] Given its involvement in these fundamental pathways, IP6K2 has emerged as a significant target for therapeutic intervention in various diseases, including cancer and metabolic disorders.[2][5]

This compound is a novel inhibitor of IP6K2 developed for the research of conditions like obesity.[5][6] Understanding its precise mechanism of action is critical for its application as a chemical probe and for the development of future therapeutics targeting the inositol pyrophosphate signaling axis.

Core Mechanism of Action of this compound

The fundamental mechanism of action for IP6K2 inhibitors like this compound involves binding to the enzyme and preventing the phosphorylation of its substrate, IP6.[2] This leads to a reduction in the cellular levels of the signaling molecule IP7, thereby modulating the downstream pathways that IP7 controls.[2]

While detailed mechanistic studies specifically on this compound are emerging, its action can be understood in the context of the well-characterized, structurally related pan-IP6K inhibitor, N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine (TNP).[7][8] TNP is a purine-based inhibitor that acts by competing with ATP for the binding site on the IP6K enzyme.[8][9] This ATP-competitive inhibition is a common mechanism for kinase inhibitors. By occupying the ATP-binding pocket, the inhibitor prevents the transfer of a phosphate group from ATP to IP6, thus halting the production of IP7.[8] The inhibition by TNP is reversible.[10] Given that this compound is part of a development pipeline that includes TNP and its analogs, it is highly probable that it shares this ATP-competitive mechanism of action.[5]

The inhibition of IP6K2 by this compound results in a decrease in IP7 levels. This has significant downstream consequences. For instance, reduced IP7 levels can lead to the activation of the Akt signaling pathway, which is often suppressed by IP7.[7] Enhanced Akt signaling can, in turn, improve insulin sensitivity, a key factor in metabolic diseases.[9]

Quantitative Data

The inhibitory activity of this compound and the reference compound TNP has been quantified using various biochemical assays. The following tables summarize the key quantitative data.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (μM) |

| IP6K2 | 0.58[6] |

| IP6K1 | 0.86[6] |

| IP6K3 | 3.08[6] |

Data from in vitro kinase assays.[6]

Table 2: Inhibitory Activity of TNP (Reference Compound)

| Target | IC50 (μM) | Ki (μM) | Notes |

| IP6K1 | 0.55[11] | - | |

| IP3K | 10.2[11] | 4.3[11] | ATP-competitive |

| IP6K (general) | 0.47 | - | For inhibition of InsP7 formation |

TNP is a pan-inhibitor of IP6K isoforms.[9]

Signaling Pathways and Experimental Workflows

Visualizing the signaling pathways and experimental workflows is crucial for understanding the mechanism of action of this compound. The following diagrams were generated using the DOT language.

Caption: IP6K2 Signaling and Inhibition by this compound.

Caption: Workflow for ADP-Glo Kinase Assay.

Experimental Protocols

Detailed experimental protocols are essential for replicating and building upon the research into IP6K2 inhibitors.

5.1. In Vitro IP6K2 Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantitatively measures the activity of IP6K2 by detecting the amount of ADP produced during the kinase reaction.

-

Materials:

-

Recombinant human IP6K2 enzyme

-

This compound (or other inhibitors) dissolved in DMSO

-

Inositol Hexakisphosphate (IP6) substrate

-

ATP

-

ADP-Glo™ Kinase Assay kit (Promega)

-

Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

384-well white plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer with a final DMSO concentration kept constant (e.g., 1%).

-

In a 384-well plate, add the IP6K2 enzyme, the inhibitor dilution (or DMSO for control), and the IP6 substrate.

-

Initiate the kinase reaction by adding a solution of ATP. The final reaction volume is typically 5-10 µL.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and to introduce luciferase and luciferin to produce a luminescent signal.

-

Incubate for 30-60 minutes at room temperature in the dark.

-

Measure the luminescence using a plate reader.

-

The amount of ADP produced is proportional to the luminescence signal, which reflects the kinase activity. The data is then used to calculate the IC50 value of the inhibitor.

-

5.2. Cellular Inositol Pyrophosphate Profiling by HPLC

This method is used to determine the effect of the inhibitor on the levels of inositol pyrophosphates in a cellular context.

-

Materials:

-

Cell line (e.g., HCT116)

-

[3H]-myo-inositol

-

This compound

-

Perchloric acid (PCA)

-

High-Performance Liquid Chromatography (HPLC) system with a strong anion exchange column (e.g., Partisphere SAX)

-

Scintillation counter

-

-

Procedure:

-

Culture cells in a medium containing [3H]-myo-inositol for 48-72 hours to radiolabel the inositol phosphate pool.

-

Treat the cells with different concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 4 hours).

-

Harvest the cells and extract the inositol phosphates by adding ice-cold perchloric acid.

-

Neutralize the extracts and separate the different inositol phosphate species using an HPLC system equipped with a strong anion exchange column. A gradient of ammonium phosphate is typically used for elution.

-

Collect fractions from the HPLC and measure the radioactivity of each fraction using a scintillation counter.

-

Identify the peaks corresponding to IP6, IP7, and other inositol phosphates based on the retention times of known standards.

-

Quantify the amount of each inositol phosphate and determine the effect of the inhibitor on their cellular levels.

-

Conclusion

This compound is a potent inhibitor of IP6K2 that acts by blocking the synthesis of the signaling molecule IP7. Its mechanism of action, likely through ATP-competitive inhibition, allows for the modulation of various downstream signaling pathways, making it a valuable tool for research into diseases such as obesity and cancer. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working on targeting the inositol pyrophosphate pathway. Further studies are needed to fully elucidate the detailed molecular interactions and the full range of cellular effects of this compound.

References

- 1. IHPK2 - Wikipedia [en.wikipedia.org]

- 2. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]

- 3. genecards.org [genecards.org]

- 4. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. TNP and its analogs: Modulation of IP6K and CYP3A4 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. TNP [N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine] ameliorates diet induced obesity and insulin resistance via inhibition of the IP6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a Selective Inhibitor of Inositol Hexakisphosphate Kinases: USE IN DEFINING BIOLOGICAL ROLES AND METABOLIC RELATIONSHIPS OF INOSITOL PYROPHOSPHATES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

The Role of IP6K2 in Cellular Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol hexakisphosphate kinase 2 (IP6K2) is a pivotal enzyme in cellular signaling, primarily known for its role in converting inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (5-IP7).[1][2] This enzymatic activity places IP6K2 at the crossroads of numerous critical cellular processes, including apoptosis, energy metabolism, and developmental signaling pathways.[1][3][4] Dysregulation of IP6K2 has been implicated in a variety of pathological conditions, ranging from cancer to neurodegenerative diseases, making it an attractive target for therapeutic intervention.[1][5] This guide provides an in-depth technical overview of IP6K2's function, its involvement in key signaling cascades, and detailed experimental protocols for its study.

Core Function and Enzymatic Activity

IP6K2 belongs to the inositol phosphokinase (IPK) family and is a key player in the synthesis of inositol pyrophosphates, which are high-energy signaling molecules.[2][6] The primary reaction catalyzed by IP6K2 is the ATP-dependent phosphorylation of IP6 to produce 5-IP7.[1] This reaction is crucial for modulating the activity of a wide array of downstream effector proteins.

Quantitative Data on IP6K2 and Related Kinases

The following tables summarize key quantitative data related to IP6K2 and its isoform IP6K1, which shares substrate similarities.

| Parameter | Value | Organism/System | Reference |

| Km for ATP (IP6K1) | 382 ± 44 µM | Human (recombinant) | [7][8] |

| Vmax (IP6K1) | 1116 ± 41 nmol/min/mg | Human (recombinant) | [7][8] |

| Km for IP6 (IP6Ks) | 0.6 - 3 µM | General | [9] |

| Km for ADP (IP6Ks) | 1.34 - 1.7 mM | General | [9] |

Table 1: Kinetic Parameters of Inositol Hexakisphosphate Kinases.

| Tissue/Cell Line | Expression Level | Method | Reference |

| Glioma Tissues | Upregulated | RT-PCR, Western Blot | [10] |

| Breast Cancer | High expression associated with improved prognosis | Gene Expression Analysis | [11] |

| Various Cancers | Weak to moderate cytoplasmic staining, some nuclear positivity | Immunohistochemistry | [12] |

| General Tissues | Nuclear and cytoplasmic expression in all tissues | Immunohistochemistry | [13] |

Table 2: Expression Levels of IP6K2 in Various Tissues and Cancers.

| Phenotype | Observation in IP6K2 KO Mice | Reference |

| Energy Metabolism | ~60% reduction in phosphocreatine levels in the brain | [3] |

| Mitochondrial Function | Impaired electron transport chain complex III activity | [3] |

| Tumorigenesis | Fourfold increased incidence of invasive squamous cell carcinoma upon carcinogen exposure | [14][15] |

| Cerebellar Development | Substantial decreases in the molecular layer of the cerebellum | [16] |

| Cell Proliferation | Diminished proliferation of cerebellar cells | [16] |

Table 3: Phenotypic Data from IP6K2 Knockout (KO) Mice.

IP6K2 in Key Cellular Signaling Pathways

IP6K2 is a critical regulator of several major signaling pathways, often acting as a molecular switch that dictates cell fate.

Apoptosis

IP6K2 plays a significant, context-dependent role in programmed cell death.[1] It can sensitize cells to apoptotic stimuli and is involved in p53-mediated apoptosis.[5][17] Upon cellular stress, IP6K2 can translocate from the nucleus to the cytoplasm, leading to an increase in IP7 levels, which in turn modulates apoptotic signaling.[17]

References

- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. wikicrow.ai [wikicrow.ai]

- 3. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inositol hexakisphosphate kinase-2 acts as an effector of the vertebrate Hedgehog pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gene - IP6K2 [maayanlab.cloud]

- 6. researchgate.net [researchgate.net]

- 7. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. LINC00467 facilitates the proliferation, migration and invasion of glioma via promoting the expression of inositol hexakisphosphate kinase 2 by binding to miR-339-3p - PMC [pmc.ncbi.nlm.nih.gov]

- 11. IP6K2 predicts favorable clinical outcome of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Expression of IP6K2 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 13. IP6K2 protein expression summary - The Human Protein Atlas [proteinatlas.org]

- 14. Gene deletion of inositol hexakisphosphate kinase 2 predisposes to aerodigestive tract carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inositol Hexakisphosphate Kinase-2 in Cerebellar Granule Cells Regulates Purkinje Cells and Motor Coordination via Protein 4.1N - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Effect of IP6K2 Inhibition on Inositol Pyrophosphate Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the synthesis of inositol pyrophosphates, a class of signaling molecules that play crucial roles in a multitude of cellular processes. IP6K2 catalyzes the phosphorylation of inositol hexakisphosphate (IP6) to form diphosphoinositol pentakisphosphate (IP7), a molecule implicated in apoptosis, energy metabolism, and cellular signaling.[1] The modulation of IP6K2 activity presents a promising therapeutic strategy for various diseases, including cancer and metabolic disorders. This technical guide provides an in-depth overview of the effect of IP6K2 inhibition on inositol pyrophosphate synthesis, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

While specific data for a compound designated "IP6K2-IN-2" is not publicly available, this guide will utilize data from well-characterized pan-IP6K inhibitors, such as TNP (N2-(m-trifluoromethylbenzyl)-N6-(p-nitrobenzyl)purine), and from IP6K2 knockout studies to illustrate the expected effects of potent and specific IP6K2 inhibition.

Quantitative Data on the Inhibition of Inositol Pyrophosphate Synthesis

The primary effect of IP6K2 inhibition is the reduction of cellular levels of inositol pyrophosphates, particularly 5-IP7. The following tables summarize quantitative data from studies involving the genetic deletion of IP6K2 and the use of the pan-IP6K inhibitor TNP.

| Cell Line | Genetic Modification | Effect on 5-IP7 Levels | Reference |

| HCT116 | IP6K2 Knockout | Significant reduction | [2] |

| Pancreatic β-cells | IP6K2 Depletion | ~25% reduction | [3] |

| Various Organs (Mouse) | IP6K2 Knockout | Significantly lower levels in stomach and duodenum | [4] |

Table 1: Effect of IP6K2 Genetic Deletion on 5-IP7 Levels. This table illustrates the impact of the absence of IP6K2 on the cellular concentration of its primary product, 5-IP7.

| Inhibitor | Target(s) | IC50 (IP6K2) | Effect on 5-IP7 Levels | Reference |

| TNP | Pan-IP6K | Not specified for IP6K2 alone, but potent against IP6Ks | Reduces 5-IP7 levels in various cell lines | [1] |

| Myricetin | IP6K2 | 23.41 ± 1.10 µM | Inhibits IP6K2 activity | [5] |

| 6-Hydroxy-DL-Dopa | IP6K2 | 1.66 ± 1.06 µM | Inhibits IP6K2 activity | [5] |

Table 2: In Vitro Inhibition of IP6K2 and Effects on 5-IP7 Levels. This table provides data on small molecule inhibitors of IP6K2, including their in vitro potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IP6K2 inhibition and its effect on inositol pyrophosphate synthesis. The following are representative protocols for key experiments.

In Vitro IP6K2 Enzymatic Assay (ADP-Glo™ Assay)

This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to IP6K2 activity.[6][7][8][9]

Materials:

-

Recombinant human IP6K2 enzyme

-

Inositol hexakisphosphate (IP6) substrate

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

-

Test inhibitor (e.g., this compound)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

Add 1 µL of the inhibitor solution to the wells of a 384-well plate.

-

Prepare a master mix containing assay buffer, ATP, and IP6.

-

Add 2 µL of the master mix to each well.

-

Prepare a solution of IP6K2 in assay buffer.

-

Initiate the reaction by adding 2 µL of the IP6K2 solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value of the inhibitor.[10]

Analysis of Inositol Pyrophosphates by HPLC-MS/MS

This method allows for the sensitive and quantitative analysis of inositol phosphates and pyrophosphates from cell or tissue extracts.[4][11][12][13][14]

Materials:

-

Cells or tissues treated with the IP6K2 inhibitor

-

Perchloric acid

-

Titanium dioxide (TiO₂) beads

-

Ammonium hydroxide

-

HPLC system coupled to a tandem mass spectrometer

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

-

Extraction:

-

Harvest cells or homogenize tissues.

-

Lyse the cells or tissue homogenate with perchloric acid.

-

Centrifuge to pellet protein and cellular debris.

-

Neutralize the supernatant with potassium carbonate.

-

-

Enrichment:

-

Incubate the neutralized supernatant with TiO₂ beads to bind inositol phosphates.

-

Wash the beads to remove unbound contaminants.

-

Elute the inositol phosphates from the beads with ammonium hydroxide.

-

-

Analysis:

-

Dry the eluate and reconstitute in a suitable solvent.

-

Inject the sample onto the HILIC column.

-

Separate the inositol phosphates using a gradient of appropriate mobile phases.

-

Detect and quantify the different inositol phosphate species using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of an inhibitor to its target protein in a cellular context.[15][16][17][18][19]

Materials:

-

Intact cells expressing IP6K2

-

Test inhibitor (e.g., this compound)

-

Lysis buffer with protease inhibitors

-

Antibody specific for IP6K2

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Treatment:

-

Treat cultured cells with the test inhibitor or vehicle control for a specified time.

-

-

Heating:

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.

-

-

Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or with lysis buffer.

-

Centrifuge the lysates at high speed to separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein.

-

-

Detection:

-

Collect the supernatant (soluble fraction).

-

Analyze the amount of soluble IP6K2 in each sample by Western blotting using an IP6K2-specific antibody.

-

-

Data Analysis:

-

Quantify the band intensities and plot the fraction of soluble IP6K2 as a function of temperature.

-

A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Signaling Pathways and Experimental Workflows

The inhibition of IP6K2 has significant downstream effects on various signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Caption: IP6K2-mediated synthesis of 5-IP7 and its downstream effects.

Caption: A typical workflow for characterizing an IP6K2 inhibitor.

IP6K2 and p53-Mediated Apoptosis

IP6K2 is required for p53-mediated apoptosis.[13][20] IP6K2 can directly bind to p53, and its catalytic activity appears to modulate the transcriptional program of p53, favoring apoptosis over cell-cycle arrest.

Caption: IP6K2's role in modulating the p53 apoptotic pathway.

IP6K2 and the Akt/mTOR Signaling Pathway

The Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. IP6K-generated IP7 can inhibit Akt signaling, thereby impacting downstream mTOR activity.

Caption: Inhibition of the Akt/mTOR pathway by IP6K2-generated 5-IP7.

IP6K2 and the Hedgehog Signaling Pathway

IP6K2 has been identified as a positive regulator of the Hedgehog (Hh) signaling pathway, which is crucial for embryonic development and is implicated in cancer.[11][12] IP6K2 activity is thought to be required downstream of Smoothened (SMO) and upstream of the GLI transcription factors.

References

- 1. TNP [N2-(m-Trifluorobenzyl), N6-(p-nitrobenzyl)purine] ameliorates diet induced obesity and insulin resistance via inhibition of the IP6K1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. wikicrow.ai [wikicrow.ai]

- 6. researchgate.net [researchgate.net]

- 7. ulab360.com [ulab360.com]

- 8. ulab360.com [ulab360.com]

- 9. carnabio.com [carnabio.com]

- 10. researchgate.net [researchgate.net]

- 11. Using HILIC-MS/MS Method to Study Inositol Pyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitation of Inositol Phosphates by HPLC-ESI-MS | Springer Nature Experiments [experiments.springernature.com]

- 13. Quantitation of Inositol Phosphates by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. CETSA [cetsa.org]

- 16. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]

- 17. New use for CETSA: monitoring innate immune receptor stability via post-translational modification by OGT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Therapeutic Potential of IP6K2 Inhibition

Executive Summary

Inositol hexakisphosphate kinase 2 (IP6K2) is a pivotal enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, primarily diphosphoinositol pentakisphosphate (IP7), from inositol hexakisphosphate (IP6).[1] These molecules act as crucial cellular messengers, modulating a wide array of biological processes including apoptosis, energy metabolism, DNA damage response, and cell migration.[1][2] Dysregulation of IP6K2 activity and IP7 levels has been implicated in the pathophysiology of numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions.[1][3] Consequently, IP6K2 has emerged as a compelling therapeutic target. This guide provides a comprehensive overview of the rationale for IP6K2 inhibition, detailing its role in key signaling pathways, summarizing preclinical data for known inhibitors, and outlining essential experimental protocols for its investigation.

The Role of IP6K2 in Cellular Signaling

IP6K2 is a member of a three-isoform family (IP6K1, IP6K2, and IP6K3) that generates the majority of cellular IP7.[2][4] While the isoforms share a primary catalytic function, they exhibit distinct biological roles, often due to differential tissue expression and unique protein-protein interactions.[5][6] IP6K2 is ubiquitously expressed and found in both the nucleus and cytoplasm, allowing it to influence a diverse set of cellular pathways.[7][8]

Regulation of Apoptosis and Cancer Progression

IP6K2 is a significant modulator of programmed cell death. Its pro-apoptotic function is closely linked to the tumor suppressor protein p53.[4] IP6K2 can directly bind to p53, and its catalytic activity is essential for shifting p53's function away from cell cycle arrest and towards apoptosis.[4] This sensitizes cancer cells to cell stressors and cytotoxic drugs.[9][10]

However, the role of IP6K2 in cancer is complex. While often acting as a tumor suppressor by promoting apoptosis, it has also been implicated in promoting metastasis.[2][11] IP6K2-generated IP7 can sequester and inactivate the tumor suppressor liver kinase B1 (LKB1) in the nucleus, which in turn enhances cell-matrix adhesion and decreases cell-cell adhesion—hallmarks of the epithelial-mesenchymal transition (EMT) that facilitates metastasis.[2][12]

Involvement in Metabolic Pathways

Inhibition of the IP6K family has shown potential in treating metabolic disorders like obesity and diabetes.[1][13] While IP6K1 is the more studied isoform in this context, IP6K2 also contributes to metabolic regulation. Studies with pan-IP6K inhibitors have demonstrated improvements in insulin sensitivity, reduced blood glucose levels, and amelioration of fatty liver in animal models.[1][14]

Role in Neurodegenerative and Neurological Disorders

Emerging research highlights a role for IP6K2 in the central nervous system (CNS) and neurodegenerative diseases.[1][3] IP6K2 activity is linked to autophagy, mitophagy, and apoptotic cell death, processes critical in conditions like Huntington's disease and amyotrophic lateral sclerosis (ALS).[8][15] In ALS models, IP6K2 interacts with phosphorylated TDP-43, contributing to neuronal cell death.[3] Furthermore, IP6K2 is involved in energy homeostasis in the brain through its interaction with creatine kinase-B (CK-B), and its deletion can lead to mitochondrial dysfunction and signs of neurodegeneration.[16]

Key Signaling Pathways and Mechanisms

The therapeutic rationale for targeting IP6K2 is rooted in its central role in multiple signaling cascades.

The Core IP6K2 Enzymatic Reaction

IP6K2 utilizes ATP to phosphorylate IP6, creating the high-energy pyrophosphate bond in IP7. This reaction is the primary control point for cellular IP7 levels.

Caption: The core enzymatic function of IP6K2 and its inhibition.

IP6K2, HSP90, and Apoptosis Regulation

Heat shock protein 90 (HSP90) acts as a negative regulator of IP6K2. Under normal conditions, HSP90 binds to IP6K2 and inhibits its catalytic activity, thus suppressing apoptosis.[6][9] Certain anticancer drugs, such as cisplatin, can disrupt this interaction, liberating and activating IP6K2, which leads to increased IP7 levels and subsequent apoptosis.[9] This suggests that tumors with high HSP90 activity might be sensitized to therapies that disrupt the HSP90-IP6K2 complex.[9]

Caption: HSP90 inhibits IP6K2, a process reversed by cell stressors.

IP6K2-LKB1 Axis in Cancer Metastasis

IP6K2 promotes cancer cell invasion and metastasis by antagonizing the LKB1 tumor suppressor.[2][12] IP7 generated by IP6K2 leads to the sequestration of LKB1 in the nucleus, rendering it inactive.[12] Cytosolic LKB1 is required to suppress focal adhesion kinase (FAK), a key component of cell-matrix adhesion.[2] By inactivating LKB1, IP6K2 enhances FAK phosphorylation, leading to increased cell-matrix adhesion and reduced cell-cell adhesion, thereby promoting a metastatic phenotype.[2][12]

Caption: IP6K2 promotes metastasis by inactivating LKB1 via IP7.

Pharmacological Inhibition of IP6K2

The development of potent and selective IP6K2 inhibitors is a key area of research. Several small molecules have been identified, with some serving as critical research tools and others as leads for drug development.

Known IP6K Inhibitors

The most widely used inhibitor is N2-(m-Trifluorobenzyl)-N6-(p-nitrobenzyl)purine (TNP), a pan-IP6K inhibitor that competes with ATP.[14][17] More recently, novel inhibitors with greater potency and some isoform selectivity have been developed, such as UNC7467.[17]

| Compound | Target(s) | IC50 (IP6K1) | IC50 (IP6K2) | IC50 (IP6K3) | Reference(s) |

| TNP | Pan-IP6K | 1.0 µM | 2.0 µM | 14.7 µM | [17] |

| UNC7467 | IP6K1/2 > IP6K3 | 8.9 nM | 4.9 nM | 1320 nM | [17] |

| Myricetin | IP6K family | - | 23.4 µM | 4.9 µM | [18] |

| LI-2124 | IP6K1/2 | 2.5 nM | 3.0 nM | - | [19] |

| LI-2242 | IP6K1/2 | 31 nM | 42 nM | - | [19] |

| LI-2172 | IP6K1/2 | 27 nM | 25 nM | - | [19] |

Note: IC50 values can vary based on assay conditions.

Preclinical Evidence from In Vivo Models

Studies using knockout (KO) mice have been instrumental in elucidating the physiological roles of IP6K2.

| Model | Key Findings | Implications | Reference(s) |

| IP6K2 KO Mice | Normal development and fertility. | Suggests functional redundancy or role only under stress. | [20][21] |

| IP6K2 KO + Carcinogen | Accelerated development of aerodigestive tract carcinoma. | Supports a tumor-suppressive role in certain contexts. | [10][20] |

| IP6K2 KO (Metastasis model) | Decreased cancer cell migration, invasion, and tumor metastasis. | Highlights a pro-metastatic role, likely via LKB1. | [17] |

| IP6K2 KO (Brain) | Impaired energy metabolism, mitochondrial dysfunction, signs of neurodegeneration. | Links IP6K2 to neuronal health and energy homeostasis. | [16] |

Experimental Protocols and Methodologies

Investigating IP6K2 requires a range of biochemical and cell-based assays.

In Vitro Kinase Activity Assays

The primary method for quantifying inhibitor potency is to measure IP6K2's enzymatic activity.

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay that measures the amount of ADP produced during the kinase reaction. It is highly suited for high-throughput screening (HTS).

-

Reaction Setup: In a 384-well plate, combine recombinant human IP6K2 enzyme, the substrate (IP6), ATP, and the test compound (inhibitor) in an appropriate kinase buffer.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-120 minutes).[18]

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which drives a luciferase/luciferin reaction.

-

Signal Measurement: Measure the resulting luminescence signal using a plate reader. The light output is directly proportional to the ADP concentration and, therefore, to kinase activity.

-

Data Analysis: Calculate percent inhibition relative to a DMSO control and determine IC50 values by fitting data to a dose-response curve.

Caption: High-throughput screening workflow for identifying IP6K2 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify direct target engagement of an inhibitor with IP6K2 inside intact cells.

-

Cell Treatment: Treat cultured cells expressing IP6K2 with the test compound or a vehicle control (DMSO).

-

Heating: Heat the cell lysates to a range of temperatures for a short duration (e.g., 3 minutes).[22]

-

Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) protein by centrifugation.

-

Protein Detection: Analyze the amount of soluble IP6K2 remaining in the supernatant at each temperature using Western blotting or other protein detection methods.

-

Analysis: A successful inhibitor will bind to and stabilize IP6K2, resulting in a higher melting temperature (i.e., more soluble protein remains at higher temperatures) compared to the vehicle control.[22]

Inositol Phosphate Profiling

To confirm that an inhibitor affects the pathway in a cellular context, it is crucial to measure the levels of inositol phosphates.

Protocol: HILIC-MS/MS Analysis

-

Cell Culture and Treatment: Culture cells (e.g., HCT116) and treat with the IP6K2 inhibitor for a specified time.[23]

-

Metabolite Extraction: Quench metabolism and extract polar metabolites using an acidic solvent (e.g., perchloric acid).

-

Chromatography: Separate the inositol phosphates using Hydrophilic Interaction Liquid Chromatography (HILIC).

-

Detection: Quantify IP6 and IP7 levels using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.

-

Data Analysis: Determine the IP7/IP6 ratio. Effective inhibition of IP6K2 will lead to a significant decrease in this ratio.[23]

Conclusion and Future Directions

IP6K2 represents a multifaceted and promising therapeutic target. Its dual roles in promoting apoptosis while also potentially facilitating metastasis underscore the need for a nuanced therapeutic strategy. Inhibition of IP6K2 holds clear potential for treating metastatic cancers by targeting the LKB1 axis and may offer new avenues for managing metabolic and neurodegenerative diseases.

Future research should focus on:

-

Developing Isoform-Selective Inhibitors: Creating inhibitors that can distinguish between IP6K1, IP6K2, and IP6K3 is critical to dissect their specific roles and minimize off-target effects.[4][24]

-

Defining Patient Populations: Identifying biomarkers (e.g., HSP90 levels, p53 status) to select patients most likely to respond to IP6K2-targeted therapies.[9]

-

Investigating Catalytic vs. Scaffolding Functions: Using pharmacological inhibitors to differentiate between the catalytic and non-catalytic (scaffolding) functions of IP6K2.[19]

The continued exploration of IP6K2 biology and the development of sophisticated chemical probes will undoubtedly pave the way for novel therapeutic interventions across a spectrum of human diseases.

References

- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. pnas.org [pnas.org]

- 3. Inositol Phosphates and Synthesizing Enzymes: Implications in Neurodegenerative Disorders | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Knockout Mice as an Experimental Model to Study the Biology of Inositol Pyrophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. wikicrow.ai [wikicrow.ai]

- 8. The Role of Inositol Hexakisphosphate Kinase in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IP6K2 is a client for HSP90 and a target for cancer therapeutics development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. IP6K2 predicts favorable clinical outcome of primary breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biokb.lcsb.uni.lu [biokb.lcsb.uni.lu]

- 15. mdpi.com [mdpi.com]

- 16. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Development of a homogenous high-throughput assay for inositol hexakisphosphate kinase 1 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gene deletion of inositol hexakisphosphate kinase 2 predisposes to aerodigestive tract carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. scienceopen.com [scienceopen.com]

- 24. The Key Role of IP6K: A Novel Target for Anticancer Treatments? - PubMed [pubmed.ncbi.nlm.nih.gov]

IP6K2-IN-2: A Technical Overview and its Implications for Cancer Research

Disclaimer: As of November 2025, the designation "IP6K2-IN-2" does not correspond to a publicly disclosed chemical entity. This document utilizes a well-characterized, potent, and selective Inositol Hexakisphosphate Kinase 2 (IP6K2) inhibitor, UNC7467 , as a representative molecule to provide a comprehensive technical guide for researchers, scientists, and drug development professionals. All data and methodologies presented are based on published findings for UNC7467 and other relevant IP6K inhibitors.

Introduction to IP6K2 and its Role in Cancer

Inositol hexakisphosphate kinase 2 (IP6K2) is a pivotal enzyme in the inositol phosphate signaling pathway, catalyzing the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7)[1][2]. This enzymatic activity modulates a variety of cellular processes, including apoptosis, cell signaling, and energy metabolism[3][4]. The role of IP6K2 in cancer is multifaceted and context-dependent. It has been implicated in p53-mediated apoptosis, suggesting a tumor-suppressive function[5]. Conversely, IP6K2 can also promote cancer cell migration and metastasis, indicating its potential as a therapeutic target[6]. The inhibition of IP6K2 is therefore a promising strategy in cancer research, aiming to sensitize cancer cells to apoptosis and inhibit their metastatic potential[3][6].

This compound (UNC7467): A Representative Selective Inhibitor

UNC7467 is a novel and potent small molecule inhibitor of IP6K with high selectivity for IP6K2[7][8]. Its development provides a critical tool for elucidating the therapeutic potential of targeting IP6K2 in oncology.

Quantitative Data

The following tables summarize the key quantitative data for UNC7467, a representative IP6K2 inhibitor.

| Parameter | Value | Reference |

| IC50 (IP6K1) | 8.9 nM | [7][8] |

| IC50 (IP6K2) | 4.9 nM | [7][8] |

| IC50 (IP6K3) | 1320 nM | [7][8] |

Table 1: In vitro potency of UNC7467 against IP6K isoforms.

| Cell Line | Assay | Effect | Reference |

| HCT116 (Colon Cancer) | Inositol Phosphate Profiling | Reduced inositol pyrophosphate levels by 66-81% | [7][8] |

Table 2: Cellular activity of UNC7467.

| Animal Model | Treatment | Outcome | Reference |

| Diet-induced obese mice | 5 mg/kg UNC7467 (intraperitoneal) | Improved glycemic profiles, ameliorated hepatic steatosis, and reduced weight gain | [7] |

Table 3: In vivo efficacy of UNC7467. Note: While this data is from a metabolic disease model, it demonstrates in vivo activity of the compound.

Signaling Pathways and Experimental Workflows

IP6K2 Signaling Pathway in Cancer

The following diagram illustrates the central role of IP6K2 in converting IP6 to IP7, and its subsequent influence on key cancer-related pathways such as p53-mediated apoptosis and Akt signaling.

Caption: IP6K2 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Evaluating IP6K2 Inhibitors

This diagram outlines a typical experimental workflow for the preclinical evaluation of a novel IP6K2 inhibitor.

Caption: Preclinical evaluation workflow for an IP6K2 inhibitor.

Experimental Protocols

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from methodologies used for screening IP6K inhibitors[1].

-

Reaction Setup: Prepare a reaction mixture containing the IP6K2 enzyme, the substrate (IP6), ATP, and varying concentrations of the test inhibitor (e.g., UNC7467) in a suitable kinase buffer.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the generated ADP back to ATP and induce a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Luminescence Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and thus reflects the kinase activity.

-

Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol can be used to verify that the inhibitor binds to IP6K2 within a cellular context.

-

Cell Treatment: Treat cancer cells with the IP6K2 inhibitor or vehicle control for a specified time.

-

Harvesting and Lysis: Harvest the cells and lyse them to release the proteins.

-

Heating: Aliquot the cell lysates and heat them to a range of temperatures.

-

Centrifugation: Centrifuge the heated lysates to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Analyze the supernatant (containing soluble proteins) by Western blotting using an antibody specific for IP6K2.

-

Data Analysis: The binding of the inhibitor is expected to stabilize the IP6K2 protein, leading to a higher melting temperature compared to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This is a colorimetric assay to assess the impact of the inhibitor on cancer cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the IP6K2 inhibitor for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

In Vivo Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of an IP6K2 inhibitor in a mouse model.

-

Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunocompromised mice (e.g., nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the IP6K2 inhibitor (formulated in a suitable vehicle) or vehicle control to the respective groups via a specified route (e.g., intraperitoneal injection) and schedule.

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitoring: Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the tumor growth inhibition and assess for any signs of toxicity.

Conclusion

The development of potent and selective IP6K2 inhibitors, exemplified here by UNC7467, offers a valuable opportunity for advancing cancer research. By modulating the IP6K2 signaling pathway, these inhibitors have the potential to induce apoptosis and inhibit metastasis in various cancer types. The experimental protocols and workflows outlined in this guide provide a framework for the preclinical evaluation of such compounds, paving the way for their potential translation into novel cancer therapeutics. Further research is warranted to fully elucidate the therapeutic window and patient populations that would most benefit from IP6K2 inhibition.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Small-Molecule Inhibitors of Human Inositol Hexakisphosphate Kinases by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]

- 4. pnas.org [pnas.org]

- 5. wikicrow.ai [wikicrow.ai]

- 6. pnas.org [pnas.org]

- 7. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Role of Inositol Hexakisphosphate Kinase 2 (IP6K2) in Metabolic Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of the high-energy signaling molecule 5-diphosphoinositol pentakisphosphate (5-IP7). Emerging evidence implicates IP6K2 in the regulation of crucial metabolic processes, including insulin signaling, glucose homeostasis, and lipid metabolism. This technical guide provides a comprehensive overview of the current understanding of the link between IP6K2 and metabolic disorders. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling pathways involving IP6K2. This document is intended to serve as a valuable resource for researchers and drug development professionals investigating IP6K2 as a potential therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).

Introduction to IP6K2 and its Role in Metabolism

Inositol hexakisphosphate kinases (IP6Ks) are a family of enzymes that convert inositol hexakisphosphate (IP6) to inositol pyrophosphates, primarily 5-IP7.[1] There are three isoforms of IP6K in mammals: IP6K1, IP6K2, and IP6K3, each with distinct tissue distribution and biological functions.[2] IP6K1 and IP6K2 are widely expressed, with IP6K2 found in tissues crucial for metabolism, including adipose tissue.[3]

The product of IP6K2, 5-IP7, is a pleiotropic signaling molecule that regulates a diverse array of cellular processes.[1] Notably, the IP6K pathway has been identified as a potential therapeutic target for obesity and related metabolic diseases.[4][5] Pharmacological inhibition or genetic deletion of IP6Ks has been shown to improve metabolic parameters in preclinical models, suggesting a critical role for these enzymes in the pathophysiology of metabolic disorders.[3][4] This guide will focus specifically on the accumulating evidence supporting the involvement of IP6K2 in metabolic regulation.

Quantitative Data on the Impact of IP6K2 Modulation

The development of potent and selective inhibitors, as well as genetic knockout models, has enabled the quantification of the effects of IP6K2 modulation on metabolic parameters.

Table 1: In Vitro Inhibitory Activity of IP6K Inhibitors

| Compound | Target | IC50 (nM) | Assay Method | Reference |

| UNC7467 | IP6K1 | 8.9 | HPLC-based | [4][5] |

| IP6K2 | 4.9 | HPLC-based | [4][5] | |

| IP6K3 | 1320 | HPLC-based | [4][5] | |

| TNP | IP6K1 | 1000 | Enzyme-coupled assay | [4] |

| IP6K2 | 2000 | Enzyme-coupled assay | [4] | |

| IP6K3 | 14700 | Enzyme-coupled assay | [4] |

IC50: Half-maximal inhibitory concentration. HPLC: High-Performance Liquid Chromatography.

Table 2: Effects of the IP6K Inhibitor UNC7467 on Metabolic Parameters in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment | Value | Change | Reference |

| Body Weight | Vehicle | Gained ~6.5 g | - | [6] |

| LI-2242 (20 mg/kg/day, i.p.) | Lost ~3.1 g | Significant reduction | [6] | |

| Fat Mass | Vehicle | Gained ~4.8 g | - | [6] |

| LI-2242 (20 mg/kg/day, i.p.) | Lost ~3.1 g | Reduction of ~7.9 g | [6] | |

| Glucose Tolerance | UNC7467 (5 mg/kg/day, i.p.) | - | Improved glycemic profiles | [7] |

| Hepatic Steatosis | UNC7467 (5 mg/kg/day, i.p.) | - | Ameliorated | [7] |

LI-2242 is another potent IP6K inhibitor. i.p.: intraperitoneal.

Table 3: Inositol Phosphate Levels in IP6K2 Knockout (KO) Mice

| Organ | Genotype | IP7 (pmol/mg) | IP6 (pmol/mg) | IP7/IP6 Ratio | Reference |

| Stomach | Wild-Type | ~1.2 | ~1.5 | ~0.8 | [8] |

| IP6K2 KO | ~0.4 | ~1.5 | ~0.27 | [8] | |

| Duodenum | Wild-Type | ~1.5 | ~1.8 | ~0.83 | [8] |

| IP6K2 KO | ~0.5 | ~1.8 | ~0.28 | [8] | |

| Cerebrum | Wild-Type | ~0.3 | ~0.6 | ~0.5 | [8] |

| IP6K2 KO | ~0.1 | ~0.6 | ~0.17 | [8] |

Key Signaling Pathways Involving IP6K2 in Metabolism

IP6K2 is implicated in critical signaling pathways that govern metabolic homeostasis, primarily through the regulation of Akt and AMP-activated protein kinase (AMPK).

The IP6K2-Akt Signaling Axis

The Akt signaling pathway is central to insulin's metabolic effects, promoting glucose uptake, glycogen synthesis, and cell survival. Evidence, primarily from studies on IP6K1, suggests that the IP6K pathway acts as a negative regulator of Akt signaling.[9][10] The product of IP6K, 5-IP7, can inhibit the phosphorylation and activation of Akt by preventing its recruitment to the plasma membrane.[9] By inhibiting IP6K2, and thus reducing 5-IP7 levels, Akt signaling can be enhanced, leading to improved insulin sensitivity.

IP6K2 negatively regulates the insulin-stimulated Akt signaling pathway.

The IP6K2-AMPK Signaling Axis

AMPK is a crucial energy sensor that, when activated, promotes catabolic processes to generate ATP.[11] Activation of AMPK in adipose tissue can enhance thermogenesis and fatty acid oxidation.[11] Studies on IP6K1 have shown that it inhibits AMPK activity.[12] The mechanism involves the generation of 5-IP7 from IP6; IP6 itself can promote the phosphorylation and activation of AMPK.[12] By converting IP6 to 5-IP7, IP6K enzymes reduce the pool of IP6 available to activate AMPK. Therefore, inhibition of IP6K2 is expected to increase IP6 levels, leading to AMPK activation and subsequent beneficial metabolic effects.

IP6K2 indirectly inhibits AMPK by reducing the levels of the AMPK activator IP6.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of IP6K2 and metabolic disorders.

In Vitro IP6K2 Kinase Assay

This protocol is for measuring the enzymatic activity of IP6K2 and for screening potential inhibitors.

Materials:

-

Recombinant human IP6K2 enzyme

-

Inositol Hexakisphosphate (IP6) substrate

-

[γ-³²P]ATP or a non-radioactive ATP detection kit (e.g., ADP-Glo™ Kinase Assay)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

Stop solution (e.g., EDTA for non-radioactive assays, or acid for radioactive assays)

-

Scintillation counter and vials (for radioactive assays) or a luminometer (for non-radioactive assays)

Procedure:

-

Prepare a reaction mixture containing kinase reaction buffer, a known concentration of IP6, and the test compound (or vehicle control).

-

Initiate the reaction by adding recombinant IP6K2 enzyme and [γ-³²P]ATP (or cold ATP for non-radioactive assays).

-

Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by adding the stop solution.

-

For radioactive assays, spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, follow the manufacturer's instructions for the ADP detection kit, which typically involves a series of enzymatic reactions leading to a luminescent or fluorescent signal that is proportional to the amount of ADP produced.

-

Calculate the percentage of inhibition by comparing the activity in the presence of the test compound to the vehicle control.

Co-Immunoprecipitation (Co-IP) of IP6K2 from Adipocytes

This protocol is for identifying protein-protein interactions with IP6K2 in adipocytes.

Materials:

-

Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

-

Lysis buffer (e.g., RIPA buffer or a non-denaturing lysis buffer containing 1% NP-40, 50 mM Tris-HCl pH 8.0, 150 mM NaCl, and protease/phosphatase inhibitors)

-

Anti-IP6K2 antibody (validated for IP)

-

Isotype control IgG

-

Protein A/G magnetic beads or agarose resin

-

Wash buffer (e.g., lysis buffer with a lower detergent concentration)

-

Elution buffer (e.g., Laemmli sample buffer for Western blotting)

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Lyse the adipocytes on ice using the appropriate lysis buffer.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with the anti-IP6K2 antibody or isotype control IgG overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

Seahorse XF Mitochondrial Respiration Assay in IP6K2 Knockdown Hepatocytes

This protocol measures the effect of IP6K2 on mitochondrial function in hepatocytes.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

siRNA targeting IP6K2 and a non-targeting control siRNA

-

Lipofectamine RNAiMAX or a similar transfection reagent

-

Seahorse XF Analyzer

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF assay medium

Procedure:

-

Seed hepatocytes in a Seahorse XF cell culture microplate.

-

Transfect the cells with IP6K2 siRNA or control siRNA according to the manufacturer's protocol. Allow 48-72 hours for knockdown.

-

On the day of the assay, replace the culture medium with Seahorse XF assay medium and incubate in a non-CO₂ incubator for 1 hour.

-

Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

-

Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol.

-

The instrument will measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the mitochondrial inhibitors.

-

Analyze the data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

Experimental and Logical Workflows

The investigation of IP6K2's role in metabolic disorders typically follows a multi-step approach, from initial in vitro characterization to in vivo validation.

A typical workflow for studying the role of IP6K2 in metabolic diseases.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports a significant role for IP6K2 in the regulation of metabolic homeostasis. Through its influence on the Akt and AMPK signaling pathways, IP6K2 emerges as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and NAFLD. The development of potent and selective IP6K2 inhibitors, such as UNC7467, provides valuable tools for further preclinical investigation and potential clinical translation.

Future research should focus on elucidating the precise molecular mechanisms by which IP6K2-generated 5-IP7 modulates its downstream targets in different metabolic tissues. Further characterization of the metabolic phenotype of IP6K2-specific knockout mice is also crucial. Additionally, exploring the potential for isoform-selective IP6K inhibitors will be important for developing targeted therapies with improved efficacy and safety profiles. A deeper understanding of the intricate role of IP6K2 in metabolic signaling will undoubtedly pave the way for novel therapeutic strategies to combat the growing epidemic of metabolic diseases.

References

- 1. Inositol hexakisphosphate kinase-2 determines cellular energy dynamics by regulating creatine kinase-B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inositol pyrophosphate pathway in health and diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Inositol Pyrophosphate Biosynthetic Enzymes in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of Novel IP6K Inhibitors for the Treatment of Obesity and Obesity-Induced Metabolic Dysfunctions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The IP6K Inhibitor LI-2242 Ameliorates Diet-Induced Obesity, Hyperglycemia, and Hepatic Steatosis in Mice by Improving Cell Metabolism and Insulin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Inositol pyrophosphate profiling reveals regulatory roles of IP6K2-dependent enhanced IP7 metabolism in the enteric nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inositol pyrophosphates inhibit Akt signaling, regulate insulin sensitivity and weight gain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. experts.illinois.edu [experts.illinois.edu]

- 11. AMPK: mechanisms of cellular energy sensing and restoration of metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inositol hexakisphosphate kinase-1 interacts with perilipin1 to modulate lipolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Inositol Hexakisphosphate Kinase 2 (IP6K2) in Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inositol hexakisphosphate kinase 2 (IP6K2) is a key enzyme in the inositol phosphate signaling pathway, catalyzing the synthesis of inositol pyrophosphates, particularly inositol heptakisphosphate (IP7). Emerging evidence implicates IP6K2 as a significant player in the pathogenesis of several neurodegenerative diseases, including Huntington's disease (HD), amyotrophic lateral sclerosis (ALS), and potentially Alzheimer's disease (AD) and Parkinson's disease (PD). This technical guide provides a comprehensive overview of the function of IP6K2 in neurodegeneration, focusing on its role in critical cellular processes such as apoptosis, autophagy, and mitochondrial dysfunction. We present quantitative data on the effects of IP6K2 modulation, detailed experimental protocols for its study, and visual representations of its signaling pathways and experimental workflows to facilitate further research and therapeutic development in this area.

Introduction: IP6K2 and Inositol Pyrophosphate Signaling

Inositol polyphosphates are a diverse group of signaling molecules that regulate a myriad of cellular processes. Inositol hexakisphosphate kinases (IP6Ks) are responsible for the synthesis of inositol pyrophosphates, which contain high-energy pyrophosphate bonds. There are three isoforms of IP6K in mammals: IP6K1, IP6K2, and IP6K3. IP6K2, the focus of this guide, converts inositol hexakisphosphate (IP6) to IP7.[1]

Under basal conditions, IP6K2 is predominantly localized to the nucleus.[2] However, in response to cellular stress, such as the presence of misfolded protein aggregates characteristic of neurodegenerative diseases, IP6K2 translocates to the cytoplasm.[3][4] This relocalization is a critical step in its activation and subsequent involvement in pro-death signaling pathways.[3]

IP6K2 in Neurodegenerative Diseases: A Mechanistic Overview

The dysregulation of IP6K2 has been linked to the pathology of several neurodegenerative disorders. Its role appears to be multifaceted, contributing to neuronal dysfunction and death through various mechanisms.

Huntington's Disease (HD)

In HD, an inherited neurodegenerative disorder caused by a polyglutamine expansion in the huntingtin (HTT) protein, IP6K2 plays a pro-death role.[3][4] Studies on lymphoblast cells from HD patients have revealed that IP6K2 is predominantly located in the cytoplasm, in contrast to its nuclear localization in healthy control cells.[3][4] This cytoplasmic localization of IP6K2 in HD cells is associated with increased levels of IP7, leading to the induction of autophagy and ultimately, apoptotic cell death.[3][4] Knockdown of IP6K2 using siRNA has been shown to suppress this increased cell death in HD lymphoblasts.[2]

Amyotrophic Lateral Sclerosis (ALS)

ALS is a fatal neurodegenerative disease characterized by the progressive loss of motor neurons. A key pathological hallmark of ALS is the cytoplasmic aggregation of the TAR DNA-binding protein 43 (TDP-43). IP6K2 has been shown to interact with these pathological TDP-43 aggregates.[5] In cellular models, the co-expression of IP6K2 and TDP-43 leads to the translocation of IP6K2 to the cytoplasm, where it colocalizes with TDP-43 aggregates, resulting in increased cell death.[2][5] This pro-apoptotic function of IP6K2 in the context of TDP-43 pathology is linked to the downregulation of the pro-survival Akt signaling pathway.[5]

Alzheimer's Disease (AD) and Parkinson's Disease (PD)

While the role of IP6K2 in AD and PD is less established, its involvement in fundamental cellular processes implicated in these diseases, such as mitochondrial dysfunction and oxidative stress, suggests a potential contribution.[6][7] Abnormal IP7 signaling has been generally implicated in neuronal cell death associated with these conditions.[1] Furthermore, the inhibition of IP6Ks has been proposed as a potential therapeutic strategy for AD.[8] IP6K2 deletion in mice leads to impaired mitochondrial function and increased oxidative stress, both of which are key features of AD and PD pathology.[6][7]

Core Cellular Processes Modulated by IP6K2

IP6K2 exerts its influence on neurodegeneration by modulating several critical cellular pathways.

Apoptosis

IP6K2 is a known regulator of apoptosis, or programmed cell death.[1] Its pro-apoptotic function is often mediated through its translocation from the nucleus to the cytoplasm upon cellular stress.[2] In the cytoplasm, activated IP6K2 can influence apoptotic pathways, in some contexts through the p53 tumor suppressor protein.[9] In neurodegenerative disease models, the overexpression or cytoplasmic localization of IP6K2 consistently leads to an increase in apoptotic markers and cell death.[3][5]

Autophagy and Mitophagy

Autophagy is a cellular recycling process that degrades and removes damaged organelles and protein aggregates. While generally a pro-survival mechanism, excessive or dysregulated autophagy can contribute to cell death. In HD, the cytoplasmic activation of IP6K2 promotes the formation of autophagosomes, leading to increased cell death.[2][3]

Mitophagy, the selective autophagic clearance of damaged mitochondria, is also influenced by IP6K2. Studies have shown that the absence of IP6K2 can lead to an increase in mitochondrial fission and mitophagy.[2][7] This suggests that IP6K2 plays a role in maintaining mitochondrial homeostasis, and its dysregulation can lead to mitochondrial dysfunction, a common feature of many neurodegenerative diseases.[6][7]

Mitochondrial Function and Oxidative Stress

IP6K2 is crucial for maintaining normal mitochondrial function and cellular energy homeostasis.[6] Deletion of IP6K2 in mice results in impaired mitochondrial respiration, decreased ATP and phosphocreatine levels, and increased production of reactive oxygen species (ROS), leading to oxidative stress.[6][10] This mitochondrial dysfunction and associated oxidative stress are major contributors to neuronal damage in neurodegenerative diseases.[6]

Quantitative Data on IP6K2 Function

The following tables summarize key quantitative findings from studies on IP6K2, providing a basis for comparison and further investigation.

| Parameter | Model System | IP6K2 Modulation | Quantitative Change | Reference |

| ATP Levels | IP6K2 Knockout Mouse Cerebellum | Gene Knockout | ~40% decrease | [3] |

| Phosphocreatine Levels | IP6K2 Knockout Mouse Cerebellum | Gene Knockout | ~60% reduction | [10] |

| Mitochondrial Number | IP6K2 Knockout Mouse Cerebellum (24 months) | Gene Knockout | ~3-fold higher (indicative of increased fission) | [9] |

| Granule Cell Number | IP6K2 Knockout Mouse Cerebellum | Gene Knockout | 25% reduction | [11] |

| Purkinje Cell Spine Density | IP6K2 Knockout Mouse | Gene Knockout | 50-65% decrease | [11] |

Table 1: Effects of IP6K2 Knockout on Cellular and Neurological Parameters.

| Inhibitor | Target | IC50 Value | Reference |

| Myricetin | IP6K2 | 23.41 ± 1.10 µM | [2][12] |

| 6-Hydroxy-DL-Dopa | IP6K2 | 1.66 ± 1.06 µM | [2][12] |

| TNP (N2-(m-trifluorobenzyl), N6-(p-nitrobenzyl)purine) | Pan-IP6K | 4.5 µM (for IP6K2) | [5] |

| TNP Analog (Compound 9) | IP6K2 | 16.8 µM | [5] |

Table 2: IC50 Values of Selected IP6K2 Inhibitors.

Signaling Pathways Involving IP6K2

The following diagrams, generated using the DOT language, illustrate the key signaling pathways in which IP6K2 is involved in the context of neurodegeneration.

References

- 1. researchgate.net [researchgate.net]

- 2. Baicalin Attenuated Aβ1-42-Induced Apoptosis in SH-SY5Y Cells by Inhibiting the Ras-ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting RNA foci in iPSC-derived motor neurons from ALS patients with C9ORF72 repeat expansion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]

- 5. Aggregation of αSynuclein promotes progressive in vivo neurotoxicity in adult rat dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of Full-Length Wild-Type and Mutant Huntingtin Interacting Proteins by Crosslinking Immunoprecipitation in Mice Brain Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Overexpression of amyloid precursor protein induces susceptibility to oxidative stress in human neuroblastoma SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-amyloid-activated cell cycle in SH-SY5Y neuroblastoma cells: correlation with the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quantitative Characterization of α-Synuclein Aggregation in Living Cells through Automated Microfluidics Feedback Control - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in the Study of Huntingtin Interacting Proteins[v1] | Preprints.org [preprints.org]

- 11. Characterization of huntingtin interactomes and their dynamic responses in living cells by proximity proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Different amyloid β42 preparations induce different cell death pathways in the model of SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure-Activity Relationship of IP6K2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure-activity relationships (SAR) of inositol hexakisphosphate kinase 2 (IP6K2) inhibitors. IP6K2 is a critical enzyme in cellular signaling, catalyzing the phosphorylation of inositol hexakisphosphate (IP6) to form 5-diphosphoinositol pentakisphosphate (5-IP7), a molecule implicated in a variety of cellular processes including apoptosis, energy metabolism, and stress responses.[1] The inhibition of IP6K2 is a promising therapeutic strategy for a range of diseases, including cancer, metabolic disorders, and cardiovascular conditions.[1][2] This document details the quantitative data of known inhibitors, the experimental protocols for their evaluation, and visual representations of key biological pathways and scientific workflows.

Quantitative Data of IP6K2 Inhibitors

The development of potent and selective IP6K2 inhibitors is an active area of research. Several chemical scaffolds have been identified, with varying degrees of potency and isoform selectivity. The following tables summarize the inhibitory activities (IC50 values) of representative compounds against IP6K isoforms.

Table 1: Flavonoid-Based IP6K2 Inhibitors

| Compound | Scaffold | IP6K2 IC50 (µM) | IP6K1 IC50 (µM) | IP6K3 IC50 (µM) | Selectivity Notes |

| Quercetin | Flavonoid | 3.31[3] | - | - | A known flavonoid-based IP6K2 inhibitor.[2] |

| Compound 20s | Flavonoid | 0.55 [2] | - | - | 5-fold more potent than quercetin ; shows higher inhibitory potency against IP6K2 than IP6K1 and IP6K3.[2][4] |

| Compound 20a | Flavonoid | 1.77[3] | - | - | 6,7-di-OH substitution on the A ring is preferred over 5,7-substitution for IP6K2 inhibition.[3] |

Table 2: Purine-Based and Other Small Molecule IP6K Inhibitors

| Compound | Scaffold | IP6K2 IC50 (nM) | IP6K1 IC50 (nM) | IP6K3 IC50 (nM) | Selectivity Notes |

| TNP | Purine | 2000[5] | 1000[5] | 14700[5] | A widely used pan-IP6K inhibitor with limitations in potency and solubility.[5][6][7] |

| LI-2124 | - | 3 | 2.5 | - | Potent inhibitor with little isoform selectivity.[6] |

| LI-2242 | Oxindole | 42[4][6] | 31[4][6] | 8.7[4] | Potent pan-IP6K inhibitor.[4] |

| LI-2172 | - | 25 | 27 | - | Potent inhibitor with little isoform selectivity.[6] |

| LI-2178 | - | 1170 | 800 | - | 40-fold less potent than LI-2172, highlighting SAR for the piperidine ring substituent.[6] |

| UNC7467 (20) | Benzoisoxazole | 4.9 [5] | 8.9[5] | 1323[5] | Highly potent and selective for IP6K1/2 over IP6K3 .[5][8] |

| SC-919 | Oxindole | - | - | - | A potent IP6K inhibitor.[4] |

| FMP-201300 | - | - | - | - | A potent and mutant-selective inhibitor with an allosteric mode of action.[9] |

| Quinazolinone 24 | Quinazolinone | - | 896 | - | Highly selective for IP6K1 over IP6K2.[10] |

Experimental Protocols

The characterization of IP6K2 inhibitors involves a variety of biochemical and cell-based assays. Below are detailed methodologies for key experiments cited in the literature.

ADP-Glo™ Kinase Assay

This assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the produced ADP is converted to ATP, which is then used to generate light in a luciferase reaction. The light output is proportional to the ADP concentration.

-

Protocol:

-

Prepare a kinase reaction mixture containing 20 ng of recombinant human IP6K2 protein, 50 mM Tris-HCl (pH 6.8), 10 mM MgCl2, 2.5 mM DTT, 0.02% Triton X-100, and 10 µM IP6.[3]

-

Add the test compounds (inhibitors) at various concentrations to the kinase reaction mixture and pre-incubate for 15 minutes at room temperature.[3]

-

Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.[3]

-

Incubate the reaction at 37°C for 30 minutes with shaking.[3]

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The amount of ADP produced is proportional to the kinase activity.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Orthogonal Assay for IP6K Activity by LC-MS Analysis

This method provides a direct and highly sensitive measurement of the product of the kinase reaction, 5-IP7.

-

Principle: The kinase reaction is performed, and the product is separated and quantified using liquid chromatography-mass spectrometry (LC-MS).

-

Protocol:

-

Perform the kinase reaction as described in the ADP-Glo assay.

-

Quench the reaction at a specific time point.

-

Analyze the reaction mixture by LC-MS to separate and quantify the amount of 5-IP7 produced.

-

The inhibitory effect of the compounds is determined by the reduction in 5-IP7 levels compared to a control.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular environment.

-

Principle: The binding of a ligand (inhibitor) to a protein increases its thermal stability. In CETSA, cells are treated with the inhibitor and then heated to various temperatures. The amount of soluble protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

-

Protocol:

-

Treat cultured cells (e.g., HCT116) with the test compound or vehicle control.

-

Harvest and lyse the cells.

-

Heat the cell lysates to a range of temperatures.

-

Separate the soluble and aggregated proteins by centrifugation.

-

Analyze the amount of soluble IP6K2 in the supernatant by Western blotting or other protein quantification methods.

-

Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve indicates inhibitor binding.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways involving IP6K2, a typical experimental workflow for inhibitor screening, and a logical diagram of the structure-activity relationship process.

Caption: IP6K2 Signaling Pathways.

Caption: IP6K2 Inhibitor Screening Workflow.

Caption: Logic of SAR Studies.

References

- 1. What are IP6K2 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Synthesis and biological evaluation of flavonoid-based IP6K2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]